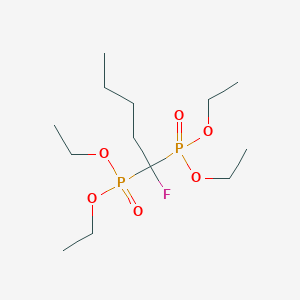![molecular formula C5H7NO2 B8050152 6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)
6-Oxa-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-1-azaspiro[3.3]heptan-2-one is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-1-azaspiro[3.3]heptan-2-one typically involves cyclization reactions under basic conditions. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization. Another approach uses tribromo-pentaerythritol as a starting material, which undergoes cyclization under basic conditions with p-toluenesulfonamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of starting materials and reagents is crucial to achieving cost-effective and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxa-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
Applications De Recherche Scientifique
6-Oxa-1-azaspiro[3.3]heptan-2-one has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including drug candidates.
Biology: The compound has been studied for its potential biological activity, including its role as a structural surrogate for morpholine in drug-like molecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
6-Oxa-1-azaspiro[3.3]heptan-2-one is structurally similar to other spirocyclic compounds, such as 2-oxa-6-azaspiro[3.3]heptane and morpholine. its unique spirocyclic structure sets it apart, providing distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
2-Oxa-6-azaspiro[3.3]heptane
Morpholine
Other spirocyclic oxetane derivatives
Propriétés
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-5(6-4)2-8-3-5/h1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXRQJDUCTISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B8050073.png)
![6-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050079.png)
![6-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050087.png)
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B8050095.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B8050102.png)
![4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide](/img/structure/B8050104.png)
![6-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B8050107.png)
![tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B8050108.png)
![Tert-butyl 7-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B8050120.png)
![2-Benzyl-1-(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8050128.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B8050139.png)
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide](/img/structure/B8050148.png)
![(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050167.png)

